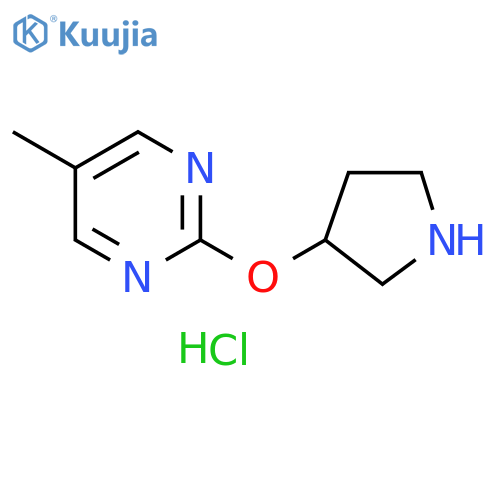Cas no 1707358-54-0 (5-Methyl-2-(pyrrolidin-3-yloxy)pyrimidine hydrochloride)

5-Methyl-2-(pyrrolidin-3-yloxy)pyrimidine hydrochloride 化学的及び物理的性質
名前と識別子
-
- 5-Methyl-2-(pyrrolidin-3-yloxy)pyrimidine hydrochloride
- 5-methyl-2-pyrrolidin-3-yloxypyrimidine
-
- インチ: 1S/C9H13N3O.ClH/c1-7-4-11-9(12-5-7)13-8-2-3-10-6-8;/h4-5,8,10H,2-3,6H2,1H3;1H
- InChIKey: CKBDKLRIXWUGEB-UHFFFAOYSA-N
- SMILES: O(C1CNCC1)C1=NC=C(C)C=N1.Cl
計算された属性
- 水素結合ドナー数: 1
- 氢键受体数量: 4
- 重原子数量: 14
- 回転可能化学結合数: 2
5-Methyl-2-(pyrrolidin-3-yloxy)pyrimidine hydrochloride Pricemore >>
| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM508556-1g |
5-Methyl-2-(pyrrolidin-3-yloxy)pyrimidinehydrochloride |
1707358-54-0 | 97% | 1g |
$585 | 2023-01-10 |
5-Methyl-2-(pyrrolidin-3-yloxy)pyrimidine hydrochloride 関連文献
-
B. Franke,J. S. Mylne,K. J. Rosengren Nat. Prod. Rep., 2018,35, 137-146
-
Hualin Xiong,Guangbin Cheng,Zaichao Zhang,Hongwei Yang New J. Chem., 2019,43, 7784-7789
-
Panpan Su,Yash Boyjoo,Shiyang Bai J. Mater. Chem. A, 2019,7, 19415-19422
-
Daniele Battegazzore,Jenny Alongi,Gaelle Fontaine,Alberto Frache,Serge Bourbigot,Giulio Malucelli RSC Adv., 2015,5, 39424-39432
-
Viktor Barát,Taejun Eom,Anzar Khan,Mihaiela C. Stuparu Polym. Chem., 2021,12, 5209-5216
-
6. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225
-
7. Atomic/molecular layer deposition and electrochemical performance of dilithium 2-aminoterephthalate†Juho Heiska,Mikko Nisula,Eeva-Leena Rautama,Antti J. Karttunen,Maarit Karppinen Dalton Trans., 2020,49, 1591-1599
-
Jagadeesh Kalepu,Parthasarathy Gandeepan,Lutz Ackermann,Lukasz T. Pilarski Chem. Sci., 2018,9, 4203-4216
-
Volker Strauss,Huize Wang,Simon Delacroix,Marc Ledendecker,Pablo Wessig Chem. Sci., 2020,11, 8256-8266
-
10. Beyond the ridge pattern: multi-informative analysis of latent fingermarks by MALDImass spectrometryS. Francese,R. Bradshaw,L. S. Ferguson,R. Wolstenholme,M. R. Clench,S. Bleay Analyst, 2013,138, 4215-4228
5-Methyl-2-(pyrrolidin-3-yloxy)pyrimidine hydrochlorideに関する追加情報
Introduction to 5-Methyl-2-(pyrrolidin-3-yloxy)pyrimidine hydrochloride (CAS No. 1707358-54-0)
5-Methyl-2-(pyrrolidin-3-yloxy)pyrimidine hydrochloride, identified by its CAS number 1707358-54-0, is a compound of significant interest in the field of pharmaceutical chemistry and medicinal biology. This molecule, characterized by a pyrimidine core functionalized with a methyl group and a pyrrolidineoxy side chain, has garnered attention due to its structural features and potential biological activities. The pyrimidine scaffold is a common motif in many bioactive molecules, particularly in the development of nucleoside analogs and kinase inhibitors. The presence of the 5-methyl group and the pyrrolidin-3-yloxy moiety introduces specific steric and electronic properties that may influence its interactions with biological targets.
The hydrochloride salt form of this compound enhances its solubility in aqueous solutions, making it more amenable for formulation in pharmaceutical applications. This solubility profile is crucial for drug delivery systems, as it facilitates efficient absorption and distribution within the body. The compound’s structural design suggests potential utility in modulating enzyme activities, particularly those involving protein kinases, which are key players in various cellular signaling pathways.
Recent advancements in drug discovery have highlighted the importance of polyfunctionalized heterocycles in developing novel therapeutic agents. The 5-methyl-2-(pyrrolidin-3-yloxy)pyrimidine hydrochloride structure exemplifies this trend, combining multiple pharmacophoric elements into a single molecular framework. Such designs often aim to improve binding affinity and selectivity against specific biological targets, thereby minimizing off-target effects. The pyrimidine ring itself is known to interact with adenine and guanine bases, making it a promising candidate for antiviral and anticancer therapies.
One of the most compelling aspects of this compound is its potential role in inhibiting aberrant signaling pathways associated with diseases such as cancer. Protein kinases, particularly those involved in cell proliferation and survival, are frequently dysregulated in tumor cells. By designing molecules that selectively inhibit these kinases, researchers can develop treatments that disrupt cancer cell growth while sparing healthy cells. The pyrrolidin-3-yloxy group may serve as a hinge-binding element, crucial for docking into the active site of target kinases.
In vitro studies have begun to explore the biochemical properties of 5-Methyl-2-(pyrrolidin-3-yloxy)pyrimidine hydrochloride, focusing on its interaction with various kinases and its ability to modulate downstream signaling cascades. Preliminary data suggest that this compound exhibits inhibitory activity against certain kinases, though further research is needed to fully elucidate its mechanism of action. These early findings are encouraging and warrant deeper investigation into its therapeutic potential.
The synthesis of this compound involves multi-step organic reactions, requiring careful optimization to ensure high yield and purity. Key synthetic steps include the formation of the pyrimidine core, introduction of the methyl group at the 5-position, and subsequent coupling with the pyrrolidin-3-yloxy moiety. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to achieve these transformations efficiently. The final step involves salt formation with hydrochloric acid to enhance stability and solubility.
The pharmaceutical industry has shown increasing interest in heterocyclic compounds due to their diverse biological activities and favorable pharmacokinetic properties. 5-Methyl-2-(pyrrolidin-3-yloxy)pyrimidine hydrochloride represents a promising example of how structural complexity can be leveraged to develop novel therapeutics. Its combination of a pyrimidine ring, a methyl substituent, and a pyrrolidineoxy side chain makes it a versatile scaffold for further derivatization and optimization.
Future research directions may include exploring derivatives of this compound to enhance its potency, selectivity, and pharmacokinetic profile. Computational modeling techniques such as molecular docking can be used to predict how different analogs might interact with biological targets, guiding the design of next-generation compounds. Additionally, preclinical studies will be essential to evaluate the safety and efficacy of this compound before it can be considered for human trials.
The development of new drugs is a complex process that requires interdisciplinary collaboration between chemists, biologists, pharmacologists, and clinicians. 5-Methyl-2-(pyrrolidin-3-yloxy)pyrimidine hydrochloride serves as an excellent example of how basic research can lead to innovative therapeutic strategies. Its unique structure and potential biological activities make it a valuable asset in the ongoing effort to discover new treatments for human diseases.
In conclusion,5-Methyl-2-(pyrrolidin-3-yloxy)pyrimidine hydrochloride (CAS No. 1707358-54-0) is a structurally interesting compound with significant potential in pharmaceutical applications. Its combination of known pharmacophores suggests utility in modulating key biological pathways involved in diseases such as cancer. While further research is needed to fully understand its therapeutic potential,this molecule represents an exciting opportunity for drug discovery and development.
1707358-54-0 (5-Methyl-2-(pyrrolidin-3-yloxy)pyrimidine hydrochloride) Related Products
- 895781-63-2(4-bromo-N-{2-2-(3-fluorophenyl)-1,3-thiazol-4-ylethyl}benzamide)
- 2089518-76-1((3-Azidoazetidin-1-yl)(6-chloropyridin-3-yl)methanone)
- 2194848-99-0(N-[(6-cyclopropylpyrimidin-4-yl)methyl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine-3-carboxamide)
- 1456980-84-9(N-Cyclopropyl-2-fluoro-4-nitrobenzamide)
- 2228907-16-0(2-{1-(hydroxymethyl)cyclopropylmethyl}-4-methylphenol)
- 851980-56-8(N'-(4,5-dimethyl-1,3-benzothiazol-2-yl)-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzohydrazide)
- 1286732-77-1(N-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-2-(methylsulfanyl)pyridine-3-carboxamide)
- 2757900-45-9(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl 4-methylbenzene-1-sulfonate)
- 1261665-01-3(C-(2,2',3',4',5',6'-Hexafluorobiphenyl-3-yl)-methylamine)
- 4115-21-3((E)-N-methyl-N'-(4-methylbenzenesulfonyl)benzenecarboximidamide)




